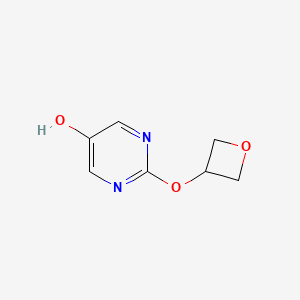

2-(Oxetan-3-yloxy)pyrimidin-5-ol

CAS No.: 1421933-35-8

Cat. No.: VC13583496

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421933-35-8 |

|---|---|

| Molecular Formula | C7H8N2O3 |

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | 2-(oxetan-3-yloxy)pyrimidin-5-ol |

| Standard InChI | InChI=1S/C7H8N2O3/c10-5-1-8-7(9-2-5)12-6-3-11-4-6/h1-2,6,10H,3-4H2 |

| Standard InChI Key | VMAKPVWDLNURJQ-UHFFFAOYSA-N |

| SMILES | C1C(CO1)OC2=NC=C(C=N2)O |

| Canonical SMILES | C1C(CO1)OC2=NC=C(C=N2)O |

Introduction

2-(Oxetan-3-yloxy)pyrimidin-5-ol is a chemical compound featuring a pyrimidine ring, a common structure in many biologically active molecules, and an oxetane ring, which contributes to its stability and bioavailability. The compound is identified by the CAS number 1421933-35-8 . Its molecular structure includes a six-membered aromatic pyrimidine ring with two nitrogen atoms at positions 1 and 3, and an oxetane ring attached at the 2-position via an ether linkage.

Synthesis of 2-(Oxetan-3-yloxy)pyrimidin-5-ol

The synthesis of this compound typically involves nucleophilic substitution reactions. These reactions are crucial for forming the ether linkage between the oxetane and pyrimidine rings. The specific synthetic route may vary depending on the starting materials and conditions used, but generally, it involves the reaction of a pyrimidine derivative with an oxetane-containing reagent.

Applications and Mechanism of Action

2-(Oxetan-3-yloxy)pyrimidin-5-ol has several significant applications, particularly in drug development. Its mechanism of action is primarily related to its interactions with biological targets. The compound's structure, featuring both oxetane and pyrimidine rings, is beneficial for enhancing stability and bioavailability, which are crucial factors in pharmaceutical applications.

Analytical Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds like 2-(Oxetan-3-yloxy)pyrimidin-5-ol. These techniques provide insights into the chemical environment of protons and carbon atoms within the molecule, helping to verify its chemical structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume